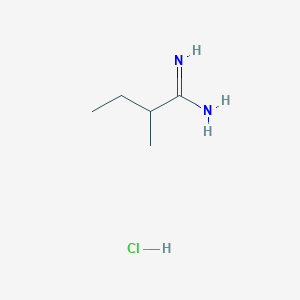![molecular formula C19H20N4O2 B2391644 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea CAS No. 1448063-37-3](/img/structure/B2391644.png)
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under basic conditions.
Introduction of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the urea linkage: This is typically achieved by reacting an amine with an isocyanate or by using phosgene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea
- 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)urea
Uniqueness
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-19(24)23(14-9-10-14)13-15-12-20-18-8-4-5-11-22(15)18/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOHAGZPRPXFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2391567.png)


![5-Chloro-6-fluoro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2391576.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2391583.png)
